N-[(1R*,4R*)-4-Aminocyclohexyl]-2-(dimethylamino)acetamide dihydrochloride
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Overview
Description
N-[(1R*,4R*)-4-Aminocyclohexyl]-2-(dimethylamino)acetamide dihydrochloride is a chemical compound with the molecular formula C10H23Cl2N3O and a molecular weight of 272.21512 . This compound is known for its unique structure, which includes an aminocyclohexyl group and a dimethylaminoacetamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R*,4R*)-4-Aminocyclohexyl]-2-(dimethylamino)acetamide dihydrochloride typically involves the reaction of 4-aminocyclohexanone with dimethylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The intermediate product is then treated with hydrochloric acid to obtain the dihydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[(1R*,4R*)-4-Aminocyclohexyl]-2-(dimethylamino)acetamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and dimethylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
N-[(1R*,4R*)-4-Aminocyclohexyl]-2-(dimethylamino)acetamide dihydrochloride is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, including as an analgesic or anesthetic agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1R*,4R*)-4-Aminocyclohexyl]-2-(dimethylamino)acetamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[(1R,4R)-4-Aminocyclohexyl]-2-(methylamino)acetamide
- N-[(1R,4R)-4-Aminocyclohexyl]-2-(ethylamino)acetamide
- N-[(1R,4R)-4-Aminocyclohexyl]-2-(propylamino)acetamide
Uniqueness
N-[(1R*,4R*)-4-Aminocyclohexyl]-2-(dimethylamino)acetamide dihydrochloride is unique due to its specific combination of an aminocyclohexyl group and a dimethylaminoacetamide moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
N-(4-aminocyclohexyl)-2-(dimethylamino)acetamide;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O.2ClH/c1-13(2)7-10(14)12-9-5-3-8(11)4-6-9;;/h8-9H,3-7,11H2,1-2H3,(H,12,14);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQLETFKTKSITP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1CCC(CC1)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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